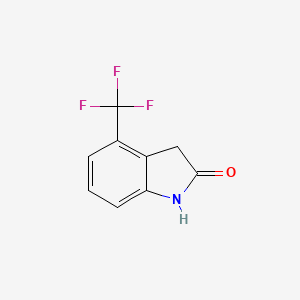

4-(Trifluoromethyl)indolin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(trifluoromethyl)-1,3-dihydroindol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3NO/c10-9(11,12)6-2-1-3-7-5(6)4-8(14)13-7/h1-3H,4H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLBLBNNXRMUDPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC=C2NC1=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401248748 | |

| Record name | 1,3-Dihydro-4-(trifluoromethyl)-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401248748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959238-47-2 | |

| Record name | 1,3-Dihydro-4-(trifluoromethyl)-2H-indol-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=959238-47-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dihydro-4-(trifluoromethyl)-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401248748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Value of Fluorination in a Privileged Scaffold

This guide provides a comprehensive technical overview of 4-(Trifluoromethyl)indolin-2-one, a fluorinated heterocyclic compound of significant interest in contemporary medicinal chemistry and drug discovery. We will delve into its core chemical and physical properties, explore its strategic importance in the design of novel therapeutics, discuss relevant synthetic strategies, and outline essential safety protocols. This document is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences sectors.

The indolin-2-one core is a well-established "privileged scaffold" in medicinal chemistry, forming the structural basis for a multitude of natural products and FDA-approved pharmaceuticals.[1] Its versatility allows for functionalization at various positions, enabling the fine-tuning of pharmacological activity. The strategic incorporation of a trifluoromethyl (CF3) group, as seen in this compound, represents a powerful tactic in modern drug design.

The CF3 group is highly electronegative and imparts unique properties to a parent molecule. Its introduction can dramatically influence:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to oxidative metabolism. Placing it on the aromatic ring can shield adjacent positions from enzymatic degradation, thereby increasing the drug's half-life.[2]

-

Lipophilicity: The CF3 group significantly increases lipophilicity (fat-solubility), which can enhance a compound's ability to cross biological membranes and improve its bioavailability.

-

Binding Affinity: The potent electron-withdrawing nature of the CF3 group can alter the electronic profile of the indolinone ring system, potentially leading to stronger and more selective interactions with biological targets.[2]

These modulated properties make this compound a highly valuable building block for synthesizing novel drug candidates across various therapeutic areas, including oncology, neurology, and infectious diseases.[1]

Core Compound Identification and Properties

The definitive identifier for this compound is its CAS (Chemical Abstracts Service) number.

Chemical Structure

Caption: Chemical structure of this compound.

Physicochemical Data

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₆F₃NO | [3] |

| Molecular Weight | 201.15 g/mol | [3] |

| Exact Mass | 201.040146 u | [3] |

| Density | 1.4 ± 0.1 g/cm³ | [3] |

| Boiling Point | 275.0 ± 40.0 °C at 760 mmHg | [3] |

| Flash Point | 120.1 ± 27.3 °C | [3] |

| LogP (Octanol/Water) | 2.27 | [3] |

| Vapor Pressure | 0.0 ± 0.6 mmHg at 25°C | [3] |

| Refractive Index | 1.497 | [3] |

| Purity | ≥95.0% (Typical) | [4] |

Synthesis and Mechanistic Considerations

While specific, detailed protocols for the industrial-scale synthesis of this compound are often proprietary, the scientific literature provides robust strategies for the creation of trifluoromethyl-containing indole and indolinone structures. A common and powerful approach involves a domino or cascade reaction sequence.[5][6]

A conceptual workflow for synthesizing such compounds often begins with a suitably substituted aniline precursor, which undergoes trifluoromethylation followed by an intramolecular cyclization.

Caption: Conceptual workflow for trifluoromethylated indolinone synthesis.

Causality Behind Experimental Choices:

-

Precursor Selection: The choice of starting material, such as a 2-alkynylaniline, is critical as it contains the necessary atoms and unsaturation to facilitate the key cyclization step.[5][6]

-

Trifluoromethylating Agent: Fluoroform-derived copper-based reagents (like CuCF3) are frequently employed because they are relatively accessible and effective for introducing the CF3 group onto aromatic and vinylic systems.[5][6] The ultimate source of the CF3 group is often fluoroform, an inexpensive industrial byproduct.[5]

-

Domino Strategy: A domino or cascade reaction, where trifluoromethylation is immediately followed by cyclization in a single pot, is highly efficient.[6] This approach minimizes intermediate purification steps, reduces waste, and can improve overall yield, making it a cornerstone of modern green chemistry.[7]

Applications in Drug Discovery & Development

The this compound scaffold is a prime candidate for library synthesis in high-throughput screening campaigns. Its utility stems from the synergistic combination of the indolinone core and the CF3 group.

Caption: Impact of structural features on pharmacological properties.

Researchers utilize this building block to synthesize derivatives for a wide range of biological targets. The trifluoromethyl group is a common feature in many FDA-approved drugs, highlighting its importance in overcoming common drug development hurdles like poor metabolic stability.[2] For instance, trifluoromethylated compounds are investigated as anticancer agents, antivirals, and treatments for neurological disorders.[1]

Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling. While a specific, comprehensive safety data sheet (SDS) for this exact compound should always be consulted from the supplier, we can infer probable hazards from related trifluoromethylated aromatic compounds.

General Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8]

-

Ventilation: Handle only in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[9][10]

-

Avoid Contact: Prevent contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[8]

-

Ingestion: Do not eat, drink, or smoke when using this product. If swallowed, seek immediate medical attention.[9][11]

Potential Hazards (based on related structures):

-

Acute Toxicity (Oral): May be harmful or toxic if swallowed.[9]

-

Eye Irritation: May cause serious eye irritation or damage.[9][11]

-

Respiratory Irritation: May cause respiratory irritation.[9][11]

Storage:

-

Store in a tightly sealed container in a dry, cool, and well-ventilated place.[3][10]

-

Keep away from incompatible materials such as strong oxidizing agents and strong acids.[10]

References

-

This compound | CAS#:959238-47-2 | Chemsrc. (n.d.). Retrieved January 7, 2026, from [Link]

-

The Role of Trifluoromethyl Indoles in Modern Drug Discovery. (n.d.). Retrieved January 7, 2026, from [Link]

-

The Power of Trifluoromethyl Indoles in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 7, 2026, from [Link]

-

Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. (2022). MDPI. Retrieved January 7, 2026, from [Link]

-

Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. (2018). PubMed. Retrieved January 7, 2026, from [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (n.d.). MDPI. Retrieved January 7, 2026, from [Link]

-

Synthesis of trifluoromethyl-containing isoindolinones. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

-

4-(Trifluoromethyl)aniline | C7H6F3N | CID 9964 - PubChem. (n.d.). Retrieved January 7, 2026, from [Link]

-

Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. (2018). Organic Chemistry Portal. Retrieved January 7, 2026, from [Link]

-

(2R)-2-(trifluoromethyl)indoline | C9H8F3N | CID 96236820 - PubChem. (n.d.). Retrieved January 7, 2026, from [Link]

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (n.d.). MDPI. Retrieved January 7, 2026, from [Link]

-

Intramolecular Aminolactonization for Synthesis of Furoindolin-2-One. (n.d.). MDPI. Retrieved January 7, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. This compound | CAS#:959238-47-2 | Chemsrc [chemsrc.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. fishersci.com [fishersci.com]

- 9. sigmaaldrich.cn [sigmaaldrich.cn]

- 10. fishersci.com [fishersci.com]

- 11. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

Potential mechanism of action of 4-(Trifluoromethyl)indolin-2-one

An In-Depth Technical Guide to the Potential Mechanism of Action of 4-(Trifluoromethyl)indolin-2-one

Abstract

The indolin-2-one scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The strategic incorporation of a trifluoromethyl (CF3) group can significantly enhance a molecule's pharmacological profile, including its metabolic stability and target-binding affinity. This guide explores the potential mechanisms of action for this compound, a compound for which direct mechanistic studies are not yet prevalent in the public domain. Drawing upon the well-documented biological activities of structurally related trifluoromethylated and indolin-2-one-based compounds, we propose and detail a series of robust experimental workflows to elucidate its primary biological targets and signaling pathways. This document is intended for researchers, scientists, and drug development professionals seeking to investigate the therapeutic potential of this promising chemical entity.

Introduction: The Rationale for Investigating this compound

The indolin-2-one core is a privileged structure found in a multitude of biologically active molecules, with derivatives showing potent anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The trifluoromethyl group, a bioisostere for chlorine, is a powerful addition in drug design due to its strong electron-withdrawing nature and its ability to increase lipophilicity and block metabolic degradation.[4][5] This combination in this compound suggests a high potential for significant biological activity. While direct evidence is pending, the vast body of literature on analogous compounds allows us to formulate credible hypotheses regarding its mechanism of action. This guide will focus on two of the most prominent potential mechanisms for this class of compounds: inhibition of protein kinases and modulation of inflammatory signaling pathways .

Proposed Mechanism 1: Inhibition of Protein Kinases

A significant number of indolin-2-one derivatives have been developed as potent inhibitors of protein kinases, which are critical regulators of cellular processes such as proliferation, differentiation, and apoptosis.[1] For instance, various substituted indolin-2-ones have shown inhibitory activity against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Serum/Glucocorticoid-Regulated Kinase 1 (SGK1).[1][6]

Causality for this Hypothesis:

-

Structural Similarity: The indolin-2-one scaffold is a known "hinge-binding" motif for many kinases.

-

Influence of the CF3 Group: The electron-withdrawing properties of the trifluoromethyl group can alter the electronic distribution of the indolin-2-one ring system, potentially enhancing its interaction with the kinase active site.[4] The lipophilicity of the CF3 group can also facilitate entry into hydrophobic pockets within the ATP-binding site.

Experimental Workflow for Validating Kinase Inhibition

To validate this hypothesis, a multi-step experimental approach is proposed, starting with broad screening and progressing to specific target validation.

Caption: Workflow for kinase inhibitor validation.

Detailed Experimental Protocols

Protocol 2.2.1: In Vitro Kinase IC50 Determination

-

Preparation: Prepare a serial dilution of this compound in DMSO, typically from 100 µM to 1 nM.

-

Reaction Mixture: In a 96-well plate, combine the purified 'hit' kinase, a suitable kinase buffer, ATP, and a specific substrate (e.g., a peptide).

-

Initiation: Add the diluted compound or DMSO (vehicle control) to the wells.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and quantify kinase activity. A common method is to use an ADP-Glo™ Kinase Assay, which measures the amount of ADP produced.

-

Data Analysis: Plot the percentage of kinase inhibition against the log concentration of the compound. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Protocol 2.2.2: Western Blot for Downstream Substrate Phosphorylation

-

Cell Culture: Plate a relevant cancer cell line (e.g., HCT-116) and grow to 70-80% confluency.[1]

-

Treatment: Treat the cells with varying concentrations of this compound for a specified time (e.g., 2-24 hours).

-

Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Electrophoresis: Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against the phosphorylated form of a downstream substrate of the target kinase overnight at 4°C. Also, probe a separate blot with an antibody for the total form of the substrate and a loading control (e.g., β-actin).

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the bands using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein and loading control.

Proposed Mechanism 2: Modulation of Inflammatory Pathways

Indolin-2-one derivatives have also been reported to possess significant anti-inflammatory properties, often through the modulation of key signaling pathways like NF-κB, MAPK, and Akt.[2] These pathways control the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Causality for this Hypothesis:

-

Known Anti-inflammatory Scaffold: The indolin-2-one core is present in compounds that inhibit the production of inflammatory mediators.[2]

-

Electronic Effects of CF3: The trifluoromethyl group can influence the interaction of the molecule with proteins in inflammatory signaling cascades, potentially through non-covalent interactions like halogen bonding.[7]

Caption: Potential inhibition of the NF-κB signaling pathway.

Experimental Workflow for Validating Anti-inflammatory Activity

Protocol 3.1.1: Measurement of Nitric Oxide (NO) Production

-

Cell Culture: Seed RAW 264.7 murine macrophages in a 96-well plate.

-

Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to the wells.

-

Incubation: Incubate for 24 hours.

-

Griess Assay: Collect the cell culture supernatant. Mix the supernatant with Griess reagent and incubate in the dark for 15 minutes.

-

Measurement: Measure the absorbance at 540 nm. Calculate the nitrite concentration (a stable product of NO) using a sodium nitrite standard curve.

Protocol 3.1.2: Cytokine Measurement by ELISA

-

Sample Collection: Collect the supernatant from LPS-stimulated and compound-treated RAW 264.7 cells as described above.

-

ELISA: Use commercially available ELISA kits for TNF-α and IL-6.

-

Procedure: Coat a 96-well plate with the capture antibody. Add the collected supernatants and standards. Add the detection antibody, followed by an enzyme-conjugated secondary antibody.

-

Detection: Add the substrate and stop the reaction. Measure the absorbance at the appropriate wavelength.

-

Analysis: Calculate the cytokine concentrations in the samples based on the standard curve.

Data Presentation

Quantitative data from the proposed experiments should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: Hypothetical Kinase Inhibition Profile

| Kinase Target | IC50 (nM) of this compound |

|---|---|

| VEGFR-2 | 85 |

| SGK1 | 150 |

| EGFR | >10,000 |

| SRC | >10,000 |

Table 2: Hypothetical Anti-inflammatory Activity

| Parameter | IC50 (µM) of this compound |

|---|---|

| NO Production Inhibition | 12.5 |

| TNF-α Release Inhibition | 15.2 |

| IL-6 Release Inhibition | 18.9 |

Conclusion and Future Directions

This guide outlines a scientifically rigorous approach to investigating the potential mechanisms of action of this compound. Based on the extensive literature on related compounds, inhibition of protein kinases and modulation of inflammatory pathways are proposed as primary starting points for investigation. The detailed experimental workflows provide a clear path to validate these hypotheses, from initial screening to cellular target engagement. Positive results from these studies would warrant further investigation, including in vivo efficacy studies in relevant disease models and comprehensive ADME/Tox profiling to fully characterize the therapeutic potential of this compound.

References

-

Vertex AI Search. The Role of Trifluoromethyl Indoles in Modern Drug Discovery.

-

Vertex AI Search. The Power of Trifluoromethyl Indoles in Modern Drug Discovery.

-

PMC. Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives. 8

-

PubMed. Discovery of novel 4-trifluoromethyl-2-anilinoquinoline derivatives as potential anti-cancer agents targeting SGK1. 6

-

ResearchGate. Synthesis and bio-evaluation of quaternary centered 3-hydroxy-3-(trifluoromethyl)indolin-2-one derivatives for anticancer and antimicrobial activities. 9

-

ResearchGate. The 2'-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor. 10

-

PubMed. 5,6-difluoro-4-cyclopropylethynyl-4-trifluoromethyl-3, 4-dihydro-2(1H)-quinazolinone, a non-nucleoside reverse transcriptase inhibitor, in human liver microsomes. Metabolic activation and enzyme kinetics. 11

-

PubMed Central. Highly efficient, catalyst-free, one-pot sequential four-component synthesis of novel spiroindolinone-pyrazole scaffolds as anti-Alzheimer agents: in silico study and biological screening. 12

-

Benchchem. Validation of 4-Fluoro-1-methyl-1H-indol-5-ol as a Specific Enzyme Inhibitor: A Comparative Analysis. 13

-

PubMed. Synthesis and biological evaluation of 2-indolinone derivatives as potential antitumor agents. 1

-

Research and Reviews. Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations. 7

-

MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. 4

-

MDPI. Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents. 2

-

ResearchGate. Fluorine-containing indoles: Synthesis and biological activity | Request PDF. 14

-

OUCI. Design, synthesis and biological evaluation of novel indolin-2-one derivatives as potent second-generation TRKs inhibitors. 15

-

Organic Chemistry Portal. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. 16

-

PubMed Central. Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity. 17

-

PMC - NIH. Controllable access to trifluoromethyl-containing indoles and indolines: palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides. 18

-

Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. 19

-

ResearchGate. (PDF) 5‐Fluoro/(trifluoromethoxy)‐2‐indolinone derivatives with anti‐interleukin‐1 activity. 20

-

NIH. Dual activity of indolin-2-ones containing an arylidene motif: DNA and BSA interaction. 21

-

ResearchGate. Efficient synthesis of new oxindol -based heterocyclic entities via indolin-2-one derivatives. 22

-

PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. 5

Sources

- 1. Synthesis and biological evaluation of 2-indolinone derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Dual activity of indolin-2-ones containing an arylidene motif: DNA and BSA interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of novel 4-trifluoromethyl-2-anilinoquinoline derivatives as potential anti-cancer agents targeting SGK1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rroij.com [rroij.com]

- 8. Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Metabolism of (S)-5,6-difluoro-4-cyclopropylethynyl-4-trifluoromethyl-3, 4-dihydro-2(1H)-quinazolinone, a non-nucleoside reverse transcriptase inhibitor, in human liver microsomes. Metabolic activation and enzyme kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Highly efficient, catalyst-free, one-pot sequential four-component synthesis of novel spiroindolinone-pyrazole scaffolds as anti-Alzheimer agents: in silico study and biological screening - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Design, synthesis and biological evaluation of novel indolin-2-one derivatives as potent second-generation TRKs inhibit… [ouci.dntb.gov.ua]

- 16. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines [organic-chemistry.org]

- 17. Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Controllable access to trifluoromethyl-containing indoles and indolines: palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 19. jelsciences.com [jelsciences.com]

- 20. researchgate.net [researchgate.net]

- 21. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 22. researchgate.net [researchgate.net]

A Guide to the Biological Activity of Trifluoromethylated Oxindoles: Mechanisms and Methodologies

Introduction: The Strategic Union of a Privileged Scaffold and a Powerhouse Functional Group

In the landscape of medicinal chemistry, the oxindole core is recognized as a "privileged scaffold"—a molecular framework that demonstrates the ability to bind to a wide range of biological targets.[1][2] Its structural rigidity, combined with the capacity for functionalization at multiple positions, makes it a cornerstone for the design of novel therapeutics.[1][2] When this versatile scaffold is strategically modified with a trifluoromethyl (CF₃) group, a powerhouse in pharmaceutical design, the resulting molecules often exhibit significantly enhanced biological activity.

The CF₃ group is prized for its unique electronic properties and steric profile. Its strong electron-withdrawing nature and high lipophilicity can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[3][4][5][6] This guide provides an in-depth technical overview of the principal biological activities of trifluoromethylated oxindoles, with a focus on their anticancer, antimicrobial, and neuroprotective potential. We will delve into the molecular mechanisms that underpin these activities and provide detailed, field-proven protocols for their evaluation, offering researchers a validated roadmap for advancing their own discovery programs.

Part 1: Anticancer Activity — Exploiting Apoptotic Pathways

A significant body of research has been dedicated to evaluating trifluoromethylated oxindoles as anticancer agents.[1] Their primary mechanism of action often involves the targeted induction of apoptosis, or programmed cell death, a critical process for eliminating malignant cells.

Core Mechanism: Reactivation of the p53 "Guardian of the Genome"

A key strategy employed by many spirooxindole derivatives is the disruption of the interaction between the tumor suppressor protein p53 and its negative regulator, murine double minute 2 (MDM2).[7][8][9][10] In many cancers where p53 is not mutated, it is rendered inactive by overexpression of MDM2.[7] By binding to MDM2, spirooxindoles prevent it from targeting p53 for degradation, thereby liberating and activating p53.[7][9]

Activated p53 initiates a cascade of events leading to apoptosis, most notably through the intrinsic (mitochondrial) pathway. This involves:

-

Upregulation of Pro-Apoptotic Proteins: p53 transcriptionally activates pro-apoptotic genes, particularly those of the Bcl-2 family, such as Bax.

-

Altering the Bax/Bcl-2 Ratio: The balance between pro-apoptotic proteins (like Bax) and anti-apoptotic proteins (like Bcl-2) is a critical determinant of a cell's fate.[11][12] Trifluoromethylated oxindoles can shift this balance, increasing the Bax/Bcl-2 ratio, which is a key indicator of apoptotic susceptibility.[11][12]

-

Mitochondrial Permeabilization: An elevated Bax/Bcl-2 ratio leads to the formation of pores in the outer mitochondrial membrane, releasing cytochrome c into the cytoplasm.[12]

-

Caspase Activation: Cytochrome c triggers the formation of the apoptosome, which in turn activates a cascade of cysteine proteases known as caspases, particularly the "executioner" caspases-3 and -7.[13][14] These enzymes dismantle the cell by cleaving critical cellular substrates, leading to the characteristic morphological changes of apoptosis.[14]

Beyond apoptosis, some oxindole derivatives have been shown to induce cell cycle arrest, preventing cancer cells from proliferating.[15]

Visualization: p53-MDM2 Mediated Apoptotic Pathway

Caption: Mechanism of p53-mediated apoptosis induced by trifluoromethylated spirooxindoles.

Data Presentation: Cytotoxic Activity of Representative Oxindoles

The cytotoxic potential of these compounds is typically quantified by the half-maximal inhibitory concentration (IC₅₀), representing the concentration required to inhibit 50% of cell growth.

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Trifluoromethylated Isoxazoles | MCF-7 (Breast) | 2.63 | [4][16][17] |

| Trifluoromethyl Indoles | WT HIV-1 | Low nanomolar (similar to efavirenz) | [18] |

| Spirooxindole Derivatives | A549 (Lung) | Varies; some show higher potency than cisplatin | [7] |

| Ferrocenyl Oxindoles | Breast Cancer | 0.49 - 0.89 | [7] |

Experimental Protocols for Anticancer Evaluation

A robust evaluation of anticancer activity follows a logical, multi-step workflow. The initial step is always to determine general cytotoxicity, followed by mechanistic assays to elucidate the mode of cell death.

The rationale for this assay is to establish a dose-response curve and determine the IC₅₀ value. It measures the metabolic activity of mitochondrial dehydrogenases in viable cells, which serves as a proxy for cell viability.[19][20]

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C with 5% CO₂ to allow for attachment.[21]

-

Compound Treatment: Prepare serial dilutions of the trifluoromethylated oxindole compound in the appropriate cell culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include untreated cells (negative control) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for a defined period, typically 48 or 72 hours, to allow the compound to exert its effect.

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[22] Viable cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.[19]

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background signals.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot it against the logarithm of the compound concentration to determine the IC₅₀ value using non-linear regression analysis.

This flow cytometry-based assay is the gold standard for differentiating between healthy, early apoptotic, late apoptotic, and necrotic cells. Its principle relies on the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane during early apoptosis.[23] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (FITC) to label these cells.[23][24] PI is a nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[23]

Methodology:

-

Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC₅₀ concentration for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant. Centrifuge the cell suspension to obtain a cell pellet.

-

Washing: Wash the cells once with cold PBS and then once with 1X Annexin V Binding Buffer.[25][26]

-

Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[25]

-

Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[25]

-

Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately (within 1 hour) using a flow cytometer.[25] The results will segregate the cell population into four quadrants:

-

Q1 (Annexin V-/PI+): Necrotic cells

-

Q2 (Annexin V+/PI+): Late apoptotic/necrotic cells

-

Q3 (Annexin V-/PI-): Live cells

-

Q4 (Annexin V+/PI-): Early apoptotic cells

-

Visualization: Anticancer Evaluation Workflow

Caption: A typical workflow for the in vitro evaluation of novel anticancer compounds.

Part 2: Antimicrobial Activity — A New Frontier

While the anticancer properties of oxindoles are well-documented, their trifluoromethylated derivatives are also emerging as potent antimicrobial agents. The incorporation of the CF₃ group often enhances antibacterial efficacy.[6]

Mechanism of Action: Targeting Essential Bacterial Machinery

The precise antimicrobial mechanisms of trifluoromethylated oxindoles are still under active investigation. However, drawing parallels from other trifluoromethylated heterocyclic compounds and fluoroquinolone antibiotics, a primary target is likely the bacterial enzyme DNA gyrase (a type II topoisomerase) .[27][28][29][30]

DNA gyrase is essential for bacterial DNA replication and transcription, as it introduces negative supercoils into the DNA.[29][30] Its inhibition is lethal to bacteria, making it an excellent therapeutic target.[27] The structural features of trifluoromethylated oxindoles may allow them to bind to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of the DNA strands, which ultimately leads to cell death.

These compounds have demonstrated broad-spectrum activity, inhibiting the growth of both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria.[15]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

To quantify the antimicrobial potency of a compound, the gold-standard method is the determination of the Minimum Inhibitory Concentration (MIC). This is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[31] The broth microdilution method is a highly reproducible and efficient way to determine MIC values.[32][33][34]

Methodology:

-

Reagent Preparation: Prepare a stock solution of the test compound (e.g., in DMSO) and the appropriate bacterial growth medium (e.g., Mueller-Hinton Broth, MHB).[35] Prepare a bacterial inoculum suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Serial Dilution: Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.[35] Add 100 µL of the compound stock solution (at 2x the highest desired concentration) to the first column.

-

Two-Fold Dilution Series: Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating this process across the plate to create a concentration gradient. Discard 100 µL from the final column used for dilution.[35]

-

Inoculation: Dilute the standardized bacterial suspension in broth and add 5 µL to each well to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.[35]

-

Controls: Include a sterility control (broth only) and a growth control (broth + bacteria, no compound) on each plate.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.[33]

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth), as determined by visual inspection or by using a plate reader.

Part 3: Neuroprotective Activity — Modulating Neurological Pathways

Trifluoromethylated oxindoles also hold promise for treating neurodegenerative disorders like Alzheimer's disease. Their neuroprotective effects are primarily attributed to two key mechanisms: cholinesterase inhibition and anti-neuroinflammation.

Mechanism of Action: Acetylcholinesterase (AChE) Inhibition

In Alzheimer's disease, there is a significant deficit in the neurotransmitter acetylcholine (ACh). Acetylcholinesterase (AChE) is the primary enzyme responsible for hydrolyzing ACh in the synaptic cleft, thereby terminating its signal.[36] By inhibiting AChE, trifluoromethylated oxindoles can increase the concentration and duration of action of ACh in the brain, which may help to alleviate cognitive symptoms.[36] The potency of these compounds as AChE inhibitors is a key metric for their therapeutic potential.

Visualization: Role of AChE Inhibition at the Synapse

Caption: Inhibition of acetylcholinesterase (AChE) increases acetylcholine levels in the synapse.

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

Ellman's method is a simple, rapid, and reliable colorimetric assay for measuring AChE activity and screening for inhibitors.[37][38][39]

Principle: The assay uses acetylthiocholine (ATCI) as a substrate, which is hydrolyzed by AChE to produce thiocholine.[38] Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to generate 5-thio-2-nitrobenzoate (TNB²⁻), a yellow-colored anion that can be quantified by measuring its absorbance at 412 nm.[36][38] The rate of color formation is directly proportional to AChE activity.

Methodology:

-

Reagent Preparation: Prepare solutions of 0.1 M phosphate buffer (pH 8.0), 10 mM DTNB, 14 mM ATCI, and the AChE enzyme in the buffer.[37] Prepare serial dilutions of the trifluoromethylated oxindole inhibitor.

-

Assay Setup (96-well plate):

-

Pre-incubation: Add all components except the substrate (ATCI) to the wells. Mix and pre-incubate the plate for 10 minutes at 25°C to allow the inhibitor to bind to the enzyme.[37]

-

Reaction Initiation: Initiate the reaction by adding 10 µL of the ATCI substrate solution to all wells.

-

Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm every minute for 10-15 minutes.[37]

-

Data Analysis: Calculate the rate of reaction (ΔAbs/min) for each well. The percent inhibition is calculated using the formula: [(Rate of Control - Rate of Test) / Rate of Control] x 100. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Conclusion and Future Outlook

The strategic incorporation of the trifluoromethyl group onto the privileged oxindole scaffold has yielded a class of compounds with remarkable and diverse biological activities. As demonstrated, these molecules are potent anticancer agents capable of reactivating p53-mediated apoptosis, promising broad-spectrum antimicrobials that likely target essential bacterial enzymes like DNA gyrase, and effective neuroprotective agents through mechanisms such as acetylcholinesterase inhibition.

The detailed experimental protocols provided in this guide offer a validated framework for researchers to reliably assess these activities. The causality behind these experimental choices—from initial cytotoxicity screening to specific mechanistic assays—ensures a logical and efficient progression in the drug discovery pipeline.

Future research should focus on optimizing the structure-activity relationships (SAR) of these lead compounds to further enhance their potency and selectivity. Elucidating more detailed mechanisms of action, particularly for their antimicrobial effects, and advancing the most promising candidates into preclinical in vivo models will be critical next steps in translating the clear potential of trifluoromethylated oxindoles into tangible therapeutic benefits.

References

-

Girgis, A. S., Zhao, Y., Nkosi, A. N., Ismail, N. S. M., Bekheit, M. S., Aboshouk, D. R., Aziz, M. N., Youssef, M. A., & Panda, S. S. (2024). The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modulation. Biomedicines. [Link]

-

Girgis, A. S., Zhao, Y., Nkosi, A. N., Ismail, N. S. M., Bekheit, M. S., Aboshouk, D. R., Aziz, M. N., Youssef, M. A., & Panda, S. S. (2024). The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modulation. MDPI. [Link]

-

Aryal, S. (2022). Broth Dilution Method for MIC Determination. Microbe Online. [Link]

-

Creative Diagnostics. (n.d.). Annexin V-FITC Staining Protocol for Apoptosis Detection. Creative Diagnostics. [Link]

-

Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]

-

Anifowose, A., et al. (2022). Design, Synthesis, Chemical and Biochemical Insights Into Novel Hybrid Spirooxindole-Based p53-MDM2 Inhibitors With Potential Bcl2 Signaling Attenuation. Frontiers in Chemistry. [Link]

-

Girgis, A. S., et al. (2024). The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modulation. Scilit. [Link]

-

Girgis, A. S., et al. (2024). Various spiro-oxindoles active as p53–MDM2 inhibitors. ResearchGate. [Link]

-

Wollein, U., et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]

-

Ready, D., et al. (2022). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. [Link]

-

Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]

-

Reed, J., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments. [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. [Link]

-

Miller, R. A., & Reimschuessel, R. (2006). Standardization of a broth microdilution susceptibility testing method to determine minimum inhibitory concentrations of aquatic bacteria. Diseases of aquatic organisms. [Link]

-

Eldafashi, N., et al. (2024). The protective role of two oxindole derivatives is mediated by modulating NLRP3/caspase-1 and PI3K/AKT pathways in a preclinical animal model of hepatic ischemia reperfusion injury. Life Sciences. [Link]

-

Kalia, N. P., et al. (2022). Discovery of Novel Inhibitors of Bacterial DNA Gyrase Using a QSAR-Based Approach. International Journal of Molecular Sciences. [Link]

-

Vlad Toma. (n.d.). Ellman Esterase Assay Protocol. Scribd. [Link]

-

Kumar, P., Goel, N., & Bhagat, S. (2020). Recent Advancements in Trifluoromethylation Strategies for Indoles, Oxindoles and Indolines. ChemistrySelect. [Link]

-

John Innes Centre. (2017). Researchers discover new class of compounds that inhibit bacterial DNA gyrase. Phys.org. [Link]

-

Al-Warhi, T., et al. (2019). Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of Justicidin B in human melanoma cells A375. BMC Complementary and Alternative Medicine. [Link]

-

Kumar, A., et al. (2015). In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. Journal of Applied Pharmaceutical Science. [Link]

-

Eldafashi, N., et al. (2024). The protective role of two oxindole derivatives is mediated by modulating NLRP3/caspase-1 and PI3K/AKT pathways in a preclinical animal model of hepatic ischemia reperfusion injury. ResearchGate. [Link]

-

Mofford, D. M. (2010). Small Molecule Caspase Inhibitors Using Isatin and Oxindole Scaffolds and a Combinatorial Approach. CORE Scholar. [Link]

-

Singh, A., et al. (2024). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. RSC Medicinal Chemistry. [Link]

-

ResearchGate. (n.d.). (PDF) Inhibition of DNA Gyrase by Levofloxacin and Related Fluorine-Containing Heterocyclic Compounds. ResearchGate. [Link]

-

Charbe, N. B., et al. (2014). Inhibition of DNA Gyrase by Levofloxacin and Related Fluorine-Containing Heterocyclic Compounds. Acta Naturae. [Link]

-

ResearchGate. (n.d.). Indoles and trifluorides with biological activities. ResearchGate. [Link]

-

Singh, A., et al. (2024). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. RSC Publishing. [Link]

-

Khan, T., & Khan, A. (2018). DNA gyrase inhibitors: Progress and synthesis of potent compounds as antibacterial agents. Biomedicine & Pharmacotherapy. [Link]

-

Lee, J. C., et al. (2007). Isoquinoline-1,3,4-trione Derivatives Inactivate Caspase-3 by Generation of Reactive Oxygen Species. Journal of Medicinal Chemistry. [Link]

-

Zhang, C., et al. (2014). Design, synthesis, and biological evaluation of novel trifluoromethyl indoles as potent HIV-1 NNRTIs with an improved drug resistance profile. Organic & Biomolecular Chemistry. [Link]

-

Singh, A., et al. (2024). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. ResearchGate. [Link]

-

Singh, R., et al. (2024). Bax/Bcl-2 Ratio as the Golden Marker of Apoptosis: Molecular Mechanisms and Regulatory Pathways. Biomedical Science and Clinical Research. [Link]

-

Singh, A., et al. (2024). Design of 4-(trifluoromethyl)isoxazoles based on the structure of an anti-cancer agent, D. ResearchGate. [Link]

-

Khetmalis, Y., et al. (2021). Oxindole and its derivatives: A review on recent progress in biological activities. Biomedicine & Pharmacotherapy. [Link]

-

Khetmalis, Y., et al. (2021). Oxindole and its derivatives: A review on recent progress in biological activities. ResearchGate. [Link]

-

de Faria, A. R., et al. (2023). Synthesis of Novel Pyrazole-Oxindole Conjugates with Cytotoxicity in Human Cancer Cells via Apoptosis. Chemistry & Biodiversity. [Link]

-

Singh, S., et al. (2021). Structural insights of oxindole based kinase inhibitors as anticancer agents: Recent advances. European Journal of Medicinal Chemistry. [Link]

Sources

- 1. Oxindole and its derivatives: A review on recent progress in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Design, Synthesis, Chemical and Biochemical Insights Into Novel Hybrid Spirooxindole-Based p53-MDM2 Inhibitors With Potential Bcl2 Signaling Attenuation [frontiersin.org]

- 10. scilit.com [scilit.com]

- 11. Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of Justicidin B in human melanoma cells A375 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cbsjournal.com [cbsjournal.com]

- 13. researchgate.net [researchgate.net]

- 14. corescholar.libraries.wright.edu [corescholar.libraries.wright.edu]

- 15. Synthesis of Novel Pyrazole-Oxindole Conjugates with Cytotoxicity in Human Cancer Cells via Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Design, synthesis, and biological evaluation of novel trifluoromethyl indoles as potent HIV-1 NNRTIs with an improved drug resistance profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. atcc.org [atcc.org]

- 23. creative-diagnostics.com [creative-diagnostics.com]

- 24. sigmaaldrich.com [sigmaaldrich.com]

- 25. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 26. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]

- 27. news-medical.net [news-medical.net]

- 28. researchgate.net [researchgate.net]

- 29. Inhibition of DNA Gyrase by Levofloxacin and Related Fluorine-Containing Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 30. DNA gyrase inhibitors: Progress and synthesis of potent compounds as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 32. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 33. protocols.io [protocols.io]

- 34. Standardization of a broth microdilution susceptibility testing method to determine minimum inhibitory concentrations of aquatic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 36. sigmaaldrich.com [sigmaaldrich.com]

- 37. pdf.benchchem.com [pdf.benchchem.com]

- 38. pdf.benchchem.com [pdf.benchchem.com]

- 39. japsonline.com [japsonline.com]

A Comprehensive Spectroscopic Guide to 4-(Trifluoromethyl)indolin-2-one: An In-depth Technical Overview for Researchers

In the landscape of contemporary drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate physicochemical and pharmacokinetic properties. The trifluoromethyl group, in particular, is a bioisostere of several functional groups and can significantly enhance metabolic stability, binding affinity, and lipophilicity. 4-(Trifluoromethyl)indolin-2-one is a key heterocyclic building block that leverages these advantages. This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, offering a foundational resource for its unambiguous identification and characterization. This document is tailored for researchers, scientists, and drug development professionals, providing not just data, but the scientific rationale behind the spectral features.

Molecular Structure and Spectroscopic Rationale

The indolin-2-one core, a prevalent motif in numerous biologically active compounds, combined with a trifluoromethyl substituent at the C4 position, presents a unique set of spectroscopic characteristics. The electron-withdrawing nature of the trifluoromethyl group significantly influences the electron density distribution within the aromatic ring, which is reflected in the NMR chemical shifts. The lactam functionality and the aliphatic protons of the five-membered ring also give rise to distinct signals in various spectroscopic analyses.

Diagram 1: Molecular Structure of this compound ```dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; "C1" [label="C", pos="0,1.5!"]; "C2" [label="C", pos="-1.3,-0.75!"]; "C3" [label="C", pos="1.3,-0.75!"]; "N" [label="N", pos="0,0!"]; "H_N" [label="H", pos="0,-0.5!"]; "C4" [label="C", pos="-0.85,2.5!"]; "C5" [label="C", pos="0.85,2.5!"]; "C6" [label="C", pos="1.5,1.5!"]; "C7" [label="C", pos="-1.5,1.5!"]; "C8" [label="C", pos="-2.5,0.5!"]; "O" [label="O", pos="-3.2,0.8!"]; "C9" [label="C", pos="-1.8,3.5!"]; "F1" [label="F", pos="-1.5,4.5!"]; "F2" [label="F", pos="-2.8,3.8!"]; "F3" [label="F", pos="-1.2,3.2!"]; "H1" [label="H", pos="-2.8,1.8!"]; "H2" [label="H", pos="2.5,1.8!"]; "H3" [label="H", pos="1.2,3.2!"]; "H4_1" [label="H", pos="1.8,-1.2!"]; "H4_2" [label="H", pos="1.0,-1.5!"];

"C1" -- "N"; "C2" -- "N"; "C3" -- "N"; "C1" -- "C5"; "C1" -- "C4"; "C4" -- "C7"; "C5" -- "C6"; "C6" -- "C7" [style=invis]; "C7" -- "C8"; "C8" -- "O" [style=double]; "C4" -- "C9"; "C9" -- "F1"; "C9" -- "F2"; "C9" -- "F3"; "C7" -- "H1"; "C6" -- "H2"; "C5" -- "H3"; "C3" -- "H4_1"; "C3" -- "H4_2"; }

A simplified representation of the primary fragmentation pathways.

Experimental Protocols

The following are generalized, step-by-step methodologies for the acquisition of the spectroscopic data discussed.

NMR Spectroscopy Protocol

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. A spectral width of approximately 16 ppm centered around 6 ppm is typically sufficient.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A spectral width of ~220 ppm is generally required. An adequate number of scans should be collected to achieve a good signal-to-noise ratio.

-

¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum. The spectral window should be set to encompass the expected chemical shift range (e.g., from -50 to -70 ppm).

-

Data Processing: Process the acquired Free Induction Decays (FIDs) with Fourier transformation, phase correction, and baseline correction. Reference the spectra appropriately (e.g., TMS for ¹H and ¹³C, CFCl₃ for ¹⁹F).

FT-IR Spectroscopy Protocol

-

Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

-

Background Spectrum: Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Sample Spectrum: Place the sample in the IR beam and record the spectrum.

-

Data Analysis: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry Protocol

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Diagram 3: General Workflow for Spectroscopic Characterization

A typical workflow for the complete spectroscopic characterization of a synthesized compound.

Conclusion

This guide provides a detailed, predictive overview of the key spectroscopic features of this compound. By synthesizing data from structurally related compounds and applying fundamental spectroscopic principles, we have established a robust framework for the identification and characterization of this important fluorinated building block. The provided protocols and interpretative guidance are intended to empower researchers in their synthetic and medicinal chemistry endeavors.

References

-

NMR Spectra of Benzenes Containing Trifluoromethyl Groups. (1985). Semantic Scholar. [Link]

-

Chemistry of the trifluoromethyl group: part v. infrared spectra of some phosphorus compounds containing cf3. ResearchGate. [Link]

-

A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. National Institutes of Health. [Link]

-

SUPPLEMENTARY INFORMATION Iron-catalyzed cross-dehydrogenative coupling of indolin-2-ones with active methylenes for direct carb. The Royal Society of Chemistry. [Link]

-

CHEMISTRY OF THE TRIFLUOROMETHYL GROUP: PART V. INFRARED SPECTRA OF SOME PHOSPHORUS COMPOUNDS CONTAINING CF3. Canadian Science Publishing. [Link]

-

The 13 C NMR spectra of 4a-c at aromatic region. ResearchGate. [Link]

-

for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Beilstein Journals. [Link]

-

Supporting Information for "A general synthesis of 2-aryl-4-quinolones from anilines and β-ketoesters". The Royal Society of Chemistry. [Link]

-

1,3-Bis(trifluoromethyl)benzene. SpectraBase. [Link]

-

Asymmetric Synthesis of 2‐Arylindolines and 2,2‐Disubstituted Indolines by Kinetic Resolution. PubMed Central. [Link]

-

Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

-

4-Chloro-1,3-dihydro-2H-indol-2-one. PubChem. [Link]

-

Synthesis of N-substituted 3-(2-aryl-2-oxoethyl)-3-hydroxyindolin-2-ones and their conversion to N-substituted (E)-3-(2-aryl-2-oxoethylidene)indolin-2-ones: synthetic sequence, spectroscopic characterization and structures of four 3-hydroxy compounds and five. National Institutes of Health. [Link]

-

13 C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13 C– 19 F coupling constants. Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

1-Methyl-4-nitro-1,3-dihydro-2H-indol-2-one. SpectraBase. [Link]

-

Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties. National Institutes of Health. [Link]

-

Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. ResearchGate. [Link]

-

Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. PubMed Central. [Link]

-

Fluorine-proton correlation from isolated trifluoromethyl groups using unresolved J-couplings. PubMed. [Link]

-

In situ IR spectroscopy of the deprotonation of indoline 2 a with n‐BuLi, THF at. ResearchGate. [Link]

-

IR Absorption Band Contours of Methyltrifluorosilane: Calculation and Comparison with Experiment. ResearchGate. [Link]

-

The infrared spectra of some compounds containing the trifluoromethylthio-group, CF3·S·. Journal of the Chemical Society (Resumed). [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

-

Synthesis of 2,2-Disubstituted Indolin-3-ones via Enolonium Species. PubMed Central. [Link]

-

THE PREPARATION AND SPECTRAL CHARACTERIZATION OF 2-HALOINDOLES, 3-HALOINDOLES, AND 2,3-DIHALOINDOLES. University of New Orleans. [Link]

-

SUPPLEMENTARY INFORMATION Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chelate ruthenium(I). The Royal Society of Chemistry. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

Ion fragmentation of small molecules in mass spectrometry. SlideShare. [Link]

-

Ion fragmentation of small molecules in mass spectrometry. SlideShare. [Link]

-

NMR Coupling Constants. Chemical Instrumentation Facility. [Link]

-

Indolin-2-one Nitroimidazole Antibiotics Exhibit an Unexpected Dual Mode of Action. PRIDE. [Link]

-

4-Chloro-1,3-dioxolan-2-one. NIST WebBook. [Link]

An In-Depth Technical Guide to the Structural Analogs of 4-(Trifluoromethyl)indolin-2-one: A Privileged Scaffold in Kinase Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indolin-2-one core is a renowned privileged scaffold in medicinal chemistry, forming the foundation of numerous kinase inhibitors, including the FDA-approved drug Sunitinib.[1][2] The strategic introduction of a trifluoromethyl (CF₃) group at the 4-position of the indolin-2-one ring offers a potent avenue for modulating the physicochemical and pharmacological properties of these analogs. The electron-withdrawing nature and lipophilicity of the CF₃ group can significantly influence a compound's metabolic stability, membrane permeability, and binding affinity to target proteins.[3] This technical guide provides a comprehensive exploration of the structural analogs of 4-(Trifluoromethyl)indolin-2-one, delving into their rational design, synthesis, structure-activity relationships (SAR), and therapeutic potential, with a primary focus on their role as kinase inhibitors in oncology.

The this compound Core: A Strategic Starting Point

The this compound scaffold serves as a crucial starting point for the development of novel therapeutic agents. The trifluoromethyl group at the 4-position is not a passive substituent; its strong electron-withdrawing properties can alter the electron density of the aromatic ring, influencing the acidity of the N-H proton and the reactivity of the C3 position. Furthermore, the lipophilic nature of the CF₃ group can enhance the compound's ability to cross cellular membranes, a desirable trait for intracellular drug targets like kinases.[3][4]

The synthesis of the this compound core can be achieved through several routes, often commencing with appropriately substituted anilines or isatins. A common strategy involves the Sandmeyer reaction on a trifluoromethyl-substituted aniline to introduce the necessary functionalities for subsequent cyclization to form the isatin, which can then be reduced to the indolin-2-one.[5]

Key Structural Analog Classes and Their Synthesis

The therapeutic potential of the this compound scaffold is unlocked through systematic structural modifications at key positions: the N1-position, the C3-position, and other positions on the benzene ring (C5, C6, C7).

N-Substituted Analogs

Alkylation or arylation at the N1-position of the indolin-2-one ring can significantly impact the compound's solubility, pharmacokinetic properties, and target engagement. The introduction of basic side chains, for instance, can enhance aqueous solubility and allow for salt formation, which is often beneficial for drug formulation.

C3-Substituted Analogs: The Gateway to Kinase Inhibition

The C3 position of the indolin-2-one core is the most common site for derivatization to generate potent kinase inhibitors.[2][6] The general structure of these inhibitors involves a C3-ylidene moiety, where the indolin-2-one core is condensed with an aldehyde- or ketone-containing heterocycle. This substitution pattern allows the molecule to adopt a conformation that fits into the ATP-binding pocket of various kinases.

A key synthetic strategy for accessing C3-substituted analogs is the Knoevenagel condensation of this compound with a suitable aldehyde. The choice of aldehyde is critical for determining the kinase selectivity and potency of the final compound.

C3-Spirocyclic Analogs

A more complex class of analogs involves the creation of a spirocyclic system at the C3 position. These rigid structures can lock the molecule into a specific conformation, potentially leading to higher affinity and selectivity for the target kinase.

Structure-Activity Relationships (SAR): Decoding the Path to Potency and Selectivity

The development of potent and selective kinase inhibitors from the this compound scaffold is guided by a deep understanding of their structure-activity relationships.

The Role of the 4-Trifluoromethyl Group

The 4-CF₃ group is a key determinant of the biological activity of these analogs. Its electron-withdrawing nature can influence the hydrogen-bonding capabilities of the indolin-2-one core with the hinge region of the kinase ATP-binding pocket. Furthermore, its lipophilicity can contribute to favorable hydrophobic interactions within the binding site.

Impact of C3-Substituents

The nature of the substituent at the C3 position is arguably the most critical factor for kinase inhibitory activity and selectivity.[6][7] For instance, analogs bearing a pyrrole ring at the C3 position have shown potent inhibition of Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR) kinases.[8] The substituents on this heterocyclic ring can be further modified to fine-tune the activity and pharmacokinetic properties of the molecule.

Influence of N1-Substituents

As mentioned earlier, N1-substituents play a crucial role in modulating the physicochemical properties of the analogs. The introduction of solubilizing groups can improve bioavailability, while other substituents can be used to probe for additional binding interactions within the kinase active site.

Therapeutic Applications: Targeting Kinases in Oncology

The primary therapeutic application of this compound analogs is in the field of oncology. Kinases are key regulators of cellular signaling pathways that are often dysregulated in cancer, leading to uncontrolled cell proliferation, survival, and angiogenesis.[9]

Inhibition of Receptor Tyrosine Kinases (RTKs)

Many this compound analogs are designed as inhibitors of RTKs, such as VEGFR, PDGFR, and Fibroblast Growth Factor Receptor (FGFR). By blocking the activity of these kinases, these compounds can inhibit tumor angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.[2]

Inhibition of Intracellular Kinases

Beyond RTKs, these analogs can also be designed to target intracellular kinases that are critical for cancer cell signaling, such as members of the p21-activated kinase (PAK) family or ribosomal S6 protein kinase (RSK) family.[5][10]

Experimental Protocols

General Synthesis of 3-Substituted-4-(Trifluoromethyl)indolin-2-one Analogs

Protocol:

-

Preparation of 4-(Trifluoromethyl)isatin: This can be achieved through multi-step synthesis starting from 3-(trifluoromethyl)aniline. A common route involves the Sandmeyer isatin synthesis.[10]

-

Reduction to this compound: The prepared isatin is then reduced to the corresponding indolin-2-one using a suitable reducing agent, such as hydrazine hydrate.

-

Knoevenagel Condensation: To a solution of this compound in a suitable solvent (e.g., ethanol or acetic acid), add the desired heterocyclic aldehyde and a catalytic amount of a base (e.g., piperidine or pyrrolidine).

-

Reaction and Workup: The reaction mixture is typically heated to reflux for several hours. After cooling, the product often precipitates and can be collected by filtration. Further purification can be achieved by recrystallization or column chromatography.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

Protocol: [11]

-

Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions in DMSO to generate a range of concentrations.

-

Assay Plate Preparation: Add a small volume of each compound dilution to the wells of a 384-well plate. Include positive (known inhibitor) and negative (DMSO vehicle) controls.

-

Kinase Reaction: Add the target kinase, a suitable substrate, and ATP to the wells to initiate the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Luminescence Detection: Add a kinase-glo® reagent to stop the reaction and generate a luminescent signal, which is inversely proportional to the amount of ATP remaining.

-

Data Analysis: Measure the luminescence using a plate reader. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of kinase activity) is calculated by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

Protocol: [12]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization and Absorbance Reading: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Data Presentation

Table 1: Kinase Inhibitory Activity of Exemplary this compound Analogs

| Compound ID | C3-Substituent | Target Kinase | IC₅₀ (nM) |

| 4-CF₃-Sunitinib Analog | 5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide | VEGFR2 | 15 |

| Analog A | (5-Bromo-1H-indol-3-yl)methylene | PDGFRβ | 50 |

| Analog B | (1H-Indol-3-yl)methylene | FGFR1 | 120 |

| Analog C | (5-Methoxy-1H-indol-3-yl)methylene | c-Kit | 85 |

Note: The data in this table is illustrative and based on typical activities reported for similar indolin-2-one derivatives. Specific IC₅₀ values for 4-CF₃ analogs would require dedicated experimental determination.

Visualizations

Caption: Synthetic and biological evaluation workflow for this compound analogs.

Caption: Mechanism of action of this compound analogs as RTK inhibitors.

Conclusion and Future Perspectives

The this compound scaffold represents a highly promising platform for the design and development of novel kinase inhibitors with potential applications in cancer therapy. The strategic placement of the trifluoromethyl group offers distinct advantages in terms of modulating the physicochemical and pharmacological properties of the resulting analogs. The extensive body of research on C3-substituted indolin-2-ones provides a clear roadmap for the design of potent and selective inhibitors.

Future research in this area should focus on the systematic exploration of a wider range of substituents at the C3, N1, and other positions of the this compound core to build a comprehensive SAR profile. The evaluation of these analogs against a broad panel of kinases will be crucial for identifying novel selective inhibitors. Furthermore, in-depth studies on the pharmacokinetic and pharmacodynamic properties of lead compounds will be essential for their translation into clinical candidates. The continued exploration of this privileged scaffold holds great promise for the discovery of next-generation targeted cancer therapeutics.

References

-

Structure-activity relationship studies of indolin-2-one derivatives as vascular endothelial growth factor receptor inhibitors and anticancer agents. Arch Pharm (Weinheim). 2020 Dec;353(12):e2000022. [Link]

-

Synthesis, Reaction and Biological Importance of Isatin Derivatives Biomedicine and Chemical Sciences. International Research and Publishing Academy. 2022 Jul 1;1(2):1-10. [Link]

-

Synthesis of Isatin and Its Derivatives and their Applications in Biological System. Biomed J Sci & Tech Res. 2020 Sep 23;30(4):23485-93. [Link]

-

Synthesis, characterization, and antiviral activity of novel fluorinated isatin derivatives. Molecules. 2011;16(10):8413-25. [Link]

-

The Role of Trifluoromethyl Indoles in Modern Drug Discovery. Pharmazhi. [Link]

-

Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review. Pharmacology & Pharmacy. 2012;3(1):62-71. [Link]

-

Substituted indolin-2-ones as p90 ribosomal S6 protein kinase 2 (RSK2) inhibitors: Molecular docking simulation and structure-activity relationship analysis. Bioorg Med Chem. 2013 Apr 1;21(7):1724-34. [Link]

-

The Power of Trifluoromethyl Indoles in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Discovery of indolin-2-one derivatives as potent PAK4 inhibitors: Structure-activity relationship analysis, biological evaluation and molecular docking study. Bioorg Med Chem. 2017 Jul 1;25(13):3500-3511. [Link]

-

Synthesis of 2,2-Disubstituted Indolin-3-ones via Enolonium Species. J Org Chem. 2021 Jul 2;86(13):8875-8888. [Link]

-

The Development of 3-substituted Indolin-2-one Derivatives as Kinase Inhibitors for Cancer Therapy. Curr Med Chem. 2022;29(11):1891-1919. [Link]

-

Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases. J Med Chem. 1998 Jul 2;41(14):2588-603. [Link]

-

Synthesis, Reaction and Biological Importance of Isatin Derivatives Biomedicine and Chemical Sciences. International Research and Publishing Academy. 2022. [Link]

-

Synthesis of Isatin and Its Derivatives and their Applications in Biological System. Biomed J Sci & Tech Res. 2020. [Link]

-

Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Org Lett. 2018 Mar 16;20(6):1676-1679. [Link]

-

Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Chemistry Portal. [Link]

-

Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. J Exp Clin Med. 2017;9(4):123-130. [Link]

-

Cell-Based Anti-Infective Assays. Microbiologics. [Link]

-

Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protoc. 2022 Mar 18;3(1):101169. [Link]

-

A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4. J Vis Exp. 2018 Mar 10;(133):57078. [Link]

-

Synthesis and bio-evaluation of quaternary centered 3-hydroxy-3-(trifluoromethyl)indolin-2-one derivatives for anticancer and antimicrobial activities. Monatsh Chem. 2017;148(4):769-776. [Link]

-

Discovery of novel 4-trifluoromethyl-2-anilinoquinoline derivatives as potential anti-cancer agents targeting SGK1. Mol Divers. 2024 Aug 9. [Link]

-

Oxindole and its derivatives: A review on recent progress in biological activities. Biomed Pharmacother. 2021 Sep;141:111842. [Link]

-